5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine
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Overview
Description
5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[3,2-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of pyrrolo[3,2-b]pyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl trimethylsilane under the influence of a base like cesium carbonate .
Industrial Production Methods: Industrial production methods often involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolo[3,2-b]pyridine derivatives.
Scientific Research Applications
5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Trifluoromethylpyridine
- 4-(Trifluoromethyl)pyridine
Comparison: 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to other trifluoromethyl-substituted pyridines, it exhibits higher stability and enhanced bioactivity, making it a valuable compound in various applications .
Properties
CAS No. |
2091118-71-5 |
---|---|
Molecular Formula |
C8H7F3N2 |
Molecular Weight |
188.1 |
Purity |
95 |
Origin of Product |
United States |
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